Stannous palmitate
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Overview
Description
Stannous palmitate, also known as tin(II) palmitate or stannous hexadecanoate, is a chemical compound with the formula C32H62O4Sn. It is a tin-based organometallic compound where tin is in the +2 oxidation state. This compound is commonly used in various industrial and scientific applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Stannous palmitate can be synthesized through the reaction of stannous chloride (SnCl2) with palmitic acid (C16H32O2). The reaction typically occurs in an organic solvent such as toluene or xylene under reflux conditions. The general reaction is as follows:
SnCl2+2C16H32O2→Sn(C16H31O2)2+2HCl
Industrial Production Methods
Industrial production of this compound often involves the same reaction but on a larger scale. The process may include additional steps such as purification and crystallization to obtain a high-purity product. The reaction conditions are optimized to ensure maximum yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Stannous palmitate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to stannic palmitate (tin(IV) palmitate) in the presence of strong oxidizing agents.
Reduction: It can act as a reducing agent, reducing other compounds while itself being oxidized to stannic compounds.
Substitution: It can participate in substitution reactions where the palmitate ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as hydrogen peroxide (H2O2) or nitric acid (HNO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Various ligands such as phosphines or amines can be used under controlled conditions.
Major Products Formed
Oxidation: Stannic palmitate (Sn(C16H31O2)4).
Reduction: Tin metal (Sn) or stannous oxide (SnO).
Substitution: New organometallic compounds with different ligands.
Scientific Research Applications
Stannous palmitate has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for use in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of coatings, plastics, and other materials.
Mechanism of Action
The mechanism of action of stannous palmitate involves its ability to interact with various molecular targets. In biological systems, it can bind to proteins and enzymes, altering their activity. Its antimicrobial properties are attributed to its ability to disrupt microbial cell membranes and interfere with essential metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Stannous stearate (tin(II) stearate): Similar in structure but with stearic acid instead of palmitic acid.
Stannous oleate (tin(II) oleate): Contains oleic acid as the ligand.
Stannous acetate (tin(II) acetate): Uses acetic acid as the ligand.
Uniqueness
Stannous palmitate is unique due to its specific fatty acid ligand, which imparts distinct physical and chemical properties. Its long hydrocarbon chain provides hydrophobic characteristics, making it suitable for applications in non-polar environments.
Biological Activity
Stannous palmitate, a tin(II) salt of palmitic acid, has garnered attention in scientific research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and implications in various fields, particularly in cancer research and metabolic disorders.
Chemical Structure and Properties
This compound is represented by the chemical formula C16H31O2Sn. It is a white to yellowish powder that is soluble in organic solvents but insoluble in water. The compound is often utilized in biochemical applications due to its ability to interact with various biological systems.
Mechanisms of Biological Activity
- Cell Cycle Regulation : Research indicates that this compound can influence cell cycle dynamics. In studies involving human endometrial cancer cell lines, it was observed that this compound induced cell cycle arrest, particularly in the sub-G1 and G2/M phases. This effect was associated with a reduction in the proliferation of cancer cells, suggesting its potential as an adjunctive treatment in chemotherapy regimens .
- Induction of Apoptosis : The compound has been shown to promote apoptosis in cancer cells. In experiments with RL95-2 and HEC-1-A cells, treatment with this compound resulted in increased early and late apoptotic populations. This suggests that this compound may enhance the efficacy of chemotherapeutic agents like cisplatin and doxorubicin by increasing apoptosis rates .
- Mitochondrial Effects : this compound appears to affect mitochondrial morphology and function. Studies demonstrated that treatment led to mitochondrial fragmentation and a decrease in mitochondrial mass, indicating potential cytotoxic effects on cancer cells .
Table 1: Summary of Key Studies on this compound
Implications for Cancer Treatment
The findings regarding this compound's ability to enhance chemotherapy effectiveness are particularly noteworthy. By inducing cell cycle arrest and promoting apoptosis, this compound could serve as a valuable adjunct therapy for patients undergoing treatment for endometrial cancer. Its role in modulating metabolic pathways also opens avenues for further research into its application in metabolic disorders associated with obesity and diabetes.
Properties
Molecular Formula |
C16H32O2Sn |
---|---|
Molecular Weight |
375.1 g/mol |
InChI |
InChI=1S/C16H32O2.Sn/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18;/h2-15H2,1H3,(H,17,18); |
InChI Key |
QZLKVQRFTHKQKP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)O.[Sn] |
Origin of Product |
United States |
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